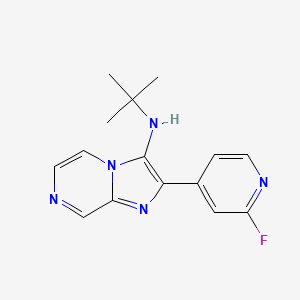
Thio-NADH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thio-nicotinamide adenine dinucleotide, reduced form (Thio-NADH), is a biochemical reagent used in various scientific research applications. It is an analog of nicotinamide adenine dinucleotide (NADH) and is often utilized in enzymatic reactions to measure reaction kinetics due to its unique absorbance properties at 405 nm .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thio-NADH is typically prepared enzymatically. The synthesis involves the reduction of thio-nicotinamide adenine dinucleotide (Thio-NAD) using specific enzymes. The reaction conditions usually include a buffered aqueous solution and a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production of this compound follows similar enzymatic methods but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for enzyme activity, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Thio-NADH undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized back to Thio-NAD.
Reduction: It acts as a reducing agent in enzymatic reactions.
Substitution: This compound can participate in substitution reactions where the thio group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like oxygen or hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous solutions under controlled pH and temperature conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound results in the formation of Thio-NAD .
Applications De Recherche Scientifique
Thio-NADH has a wide range of applications in scientific research:
Chemistry: Used in kinetic enzyme cycling methods to measure reaction kinetics.
Biology: Utilized in studies involving redox reactions and cellular metabolism.
Medicine: Applied in diagnostic tests for detecting specific enzymes and metabolites.
Industry: Employed in the development of biosensors and other analytical devices
Mécanisme D'action
Thio-NADH functions as a coenzyme in redox reactions, transferring electrons between molecules. It interacts with various enzymes, facilitating the conversion of substrates to products. The molecular targets include dehydrogenases and oxidoreductases, which play crucial roles in metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide adenine dinucleotide (NADH): The natural form of the coenzyme, involved in numerous metabolic reactions.
Nicotinamide adenine dinucleotide phosphate (NADPH): Another analog used in anabolic reactions and oxidative stress responses.
Flavin adenine dinucleotide (FADH2): A coenzyme involved in redox reactions within the electron transport chain.
Uniqueness
Thio-NADH is unique due to its absorbance properties at 405 nm, which allows for specific detection and measurement in enzymatic assays. This property makes it particularly useful in applications where precise quantification of reaction kinetics is required .
Propriétés
Formule moléculaire |
C21H29N7O13P2S |
|---|---|
Poids moléculaire |
681.5 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C21H29N7O13P2S/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1 |
Clé InChI |
MOXCZUNQKXFVSH-NNYOXOHSSA-N |
SMILES isomérique |
C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
SMILES canonique |
C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


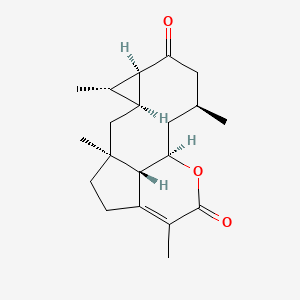
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
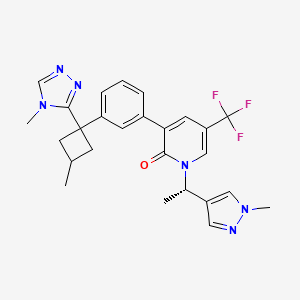
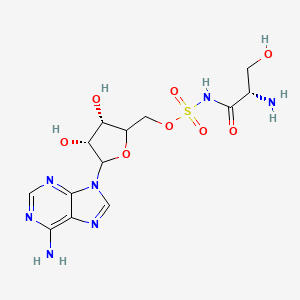
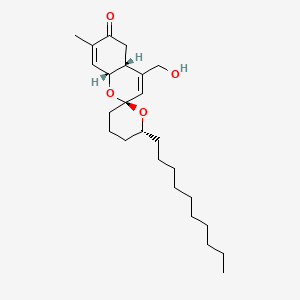

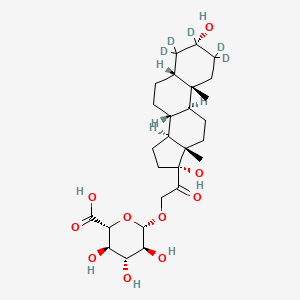
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
![3,5,7,8-tetrahydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B12380745.png)
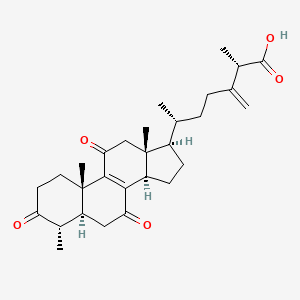
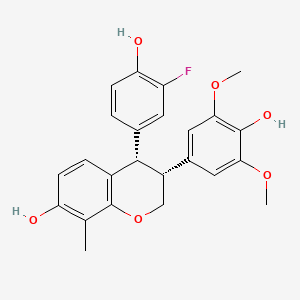
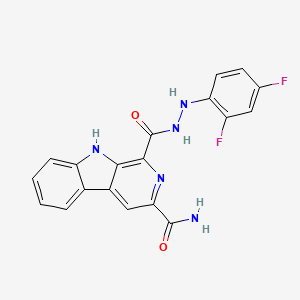
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
